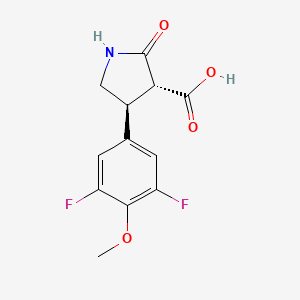
Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the difluoromethoxyphenyl precursor, followed by the formation of the oxopyrrolidine ring through cyclization reactions. Common reagents used in these reactions include fluorinating agents, methoxylating agents, and cyclization catalysts. The reaction conditions often require controlled temperatures, specific solvents, and purification steps to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization may be employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The difluoromethoxyphenyl group can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine carboxylic acids with different substituents on the phenyl ring or variations in the oxopyrrolidine structure. Examples include:
- 4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
- 4-(3,5-dichloro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Uniqueness
Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the difluoromethoxyphenyl group
Eigenschaften
Molekularformel |
C12H11F2NO4 |
|---|---|
Molekulargewicht |
271.22 g/mol |
IUPAC-Name |
(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H11F2NO4/c1-19-10-7(13)2-5(3-8(10)14)6-4-15-11(16)9(6)12(17)18/h2-3,6,9H,4H2,1H3,(H,15,16)(H,17,18)/t6-,9-/m1/s1 |
InChI-Schlüssel |
YTQZKQLPVNXAJO-HZGVNTEJSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1F)[C@H]2CNC(=O)[C@@H]2C(=O)O)F |
Kanonische SMILES |
COC1=C(C=C(C=C1F)C2CNC(=O)C2C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


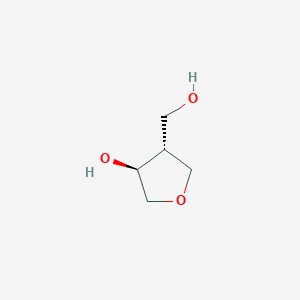
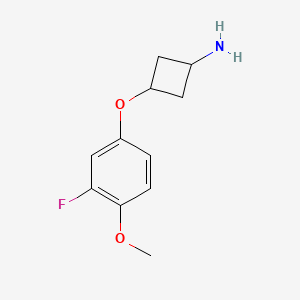
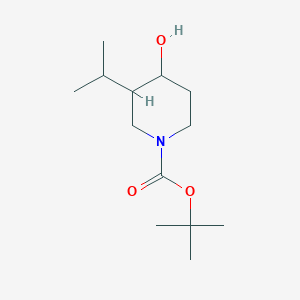
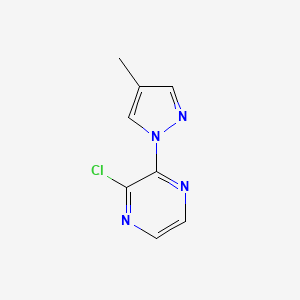
![4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)
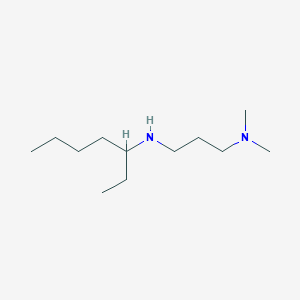
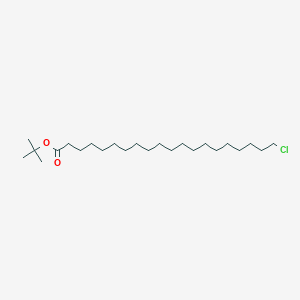

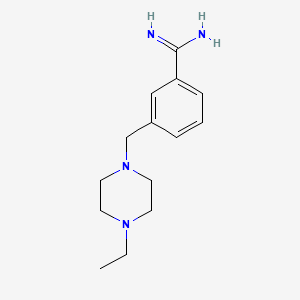
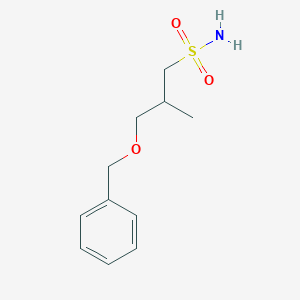
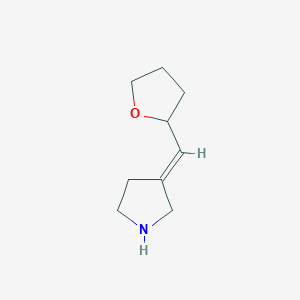
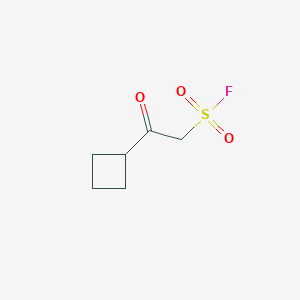
![tert-Butyl 4,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15277643.png)
![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B15277644.png)
